molecular formula C13H9N3O2 B7951393 3-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}benzamide

3-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}benzamide

Cat. No.: B7951393
M. Wt: 239.23 g/mol
InChI Key: DHURIKGNVYULQJ-UHFFFAOYSA-N
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Description

3-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}benzamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of parasitic diseases such as human African trypanosomiasis (HAT) . The structure of this compound includes an oxazole ring fused to a pyridine ring, which is further connected to a benzamide moiety.

Preparation Methods

The synthesis of 3-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}benzamide typically involves multicomponent reactions (MCRs). One efficient method involves the use of 2-aminopyridin-3-ol, dimethyl phthalate, and anilines in the presence of 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) as a solvent. The reaction is carried out at 80–85°C for 90–120 minutes, yielding the desired product with good efficiency and environmental friendliness . This method avoids the need for additional catalysts and solvents, making it a green chemistry approach.

Chemical Reactions Analysis

3-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo substitution reactions where functional groups on the benzamide moiety are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}benzamide involves its interaction with specific molecular targets in the parasite Trypanosoma brucei. It acts as an inhibitor of key enzymes and pathways essential for the parasite’s survival and proliferation. The compound’s structure allows it to bind effectively to these targets, disrupting their function and leading to the parasite’s death .

Comparison with Similar Compounds

3-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}benzamide can be compared with other similar compounds such as:

Properties

IUPAC Name

3-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c14-11(17)8-3-1-4-9(7-8)13-16-12-10(18-13)5-2-6-15-12/h1-7H,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHURIKGNVYULQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=NC3=C(O2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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